3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is a synthetic organic compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a cyclobutylcarbonyl group attached to the amino group of 4-methylbenzoic acid. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The compound can be synthesized through various chemical processes, primarily involving the reaction of 3-amino-4-methylbenzoic acid with cyclobutylcarbonyl derivatives. Its synthesis is documented in patents and scientific literature, indicating its relevance in organic synthesis and pharmaceutical research .
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is classified as an amino acid derivative. It features both an amine and a carboxylic acid functional group, making it an important intermediate in organic synthesis and medicinal chemistry.
The synthesis of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid typically involves the following steps:
A typical procedure may involve dissolving 3-amino-4-methylbenzoic acid in a solvent, adding cyclobutylcarbonyl chloride, and then employing a base (such as triethylamine) to neutralize the hydrochloric acid produced during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures for several hours until completion.
The molecular formula of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is . The structure comprises a benzoic acid moiety with an amino group at the meta position and a cyclobutylcarbonyl substituent at the amino group.
The compound can participate in various chemical reactions typical of amino acids and carboxylic acids, including:
The reactivity of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid can be exploited for further synthetic transformations, making it a valuable intermediate in organic synthesis.
The mechanism of action for compounds like 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid often involves interactions at the molecular level with biological targets. This compound may exhibit biological activity through:
Studies indicate that derivatives of 3-amino-4-methylbenzoic acid have shown biological activity, including antitumor properties .
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid has several scientific uses:
The synthesis of 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoic acid requires strategic bond disconnections at the cyclobutylamide and carboxylic acid functionalities. Two predominant synthetic routes have been developed:
Linear Approach: Begins with commercially available 3-amino-4-methylbenzoic acid (CAS 2458-12-0) [6]. The amine group is acylated with cyclobutanecarbonyl chloride under Schotten-Baumann conditions, yielding the target compound after crystallization. This 2-step route offers simplicity but faces challenges in regioselectivity due to competing carboxylate reactions, typically capping yields at 72-78% [10].
Convergent Approach: Involves parallel preparation of both synthons. 4-Methyl-3-nitrobenzoic acid undergoes iron powder reduction (Fe/HCl) in water with phase-transfer catalysts (e.g., TBAB), achieving 90.1% yield of the amino-benzoic intermediate [1]. Simultaneously, cyclobutane carboxylic acid (therapy agent precursor [3]) is activated to the acid chloride using SOCl₂ in dichloromethane. Coupling occurs in aprotic solvents (DMF, acetonitrile) with base, pushing yields to 85-92% by minimizing hydrolysis [9].
Table 1: Comparative Analysis of Synthesis Strategies
Strategy | Step Count | Key Advantage | Max Yield | Key Limitation |
---|---|---|---|---|
Linear | 2 | Minimal purification steps | 78% | Competing carboxylate acylation |
Convergent | 3 (parallel) | High regiocontrol | 92% | Sensitivity of acid chloride to H₂O |
Cyclobutyl incorporation leverages the ring’s in vivo stability and conformational restriction, enhancing target affinity in drug candidates [3] . Steric constraints during acylation necessitate optimized stoichiometry (1.1 eq acyl chloride) to suppress diacylation byproducts [10].
Acylation of electron-deficient aromatic amines (e.g., 3-amino-4-methylbenzoic acid) requires precise parameter control to avoid carboxylate engagement:
Solvent Selection: Aprotic solvents (DMF, THF) provide optimal nucleophile solubility while suppressing hydrolysis. DMF increases reaction rates 3-fold over THF due to enhanced ylide formation, but promotes epimerization above 40°C. Acetonitrile balances reactivity and selectivity, enabling >90% conversion at 25°C [9].
Catalysis: N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) at 5 mol% accelerates coupling. DMAP’s nucleophilic catalysis forms acylpyridinium intermediates, reducing reaction time from 12 h to 45 min while maintaining 99% regioselectivity [10]. Phase-transfer catalysts (e.g., Aliquat 336) enable biphasic reactions, facilitating aqueous workup – critical for industrial scale [1].
Stoichiometry & Temperature: Acyl chloride (1.05–1.2 eq) at 0–5°C minimizes diacid impurity (<0.5%). Excess reagent hydrolyzes to carboxylic acid, complicating purification. Post-reaction quenching with ice water requires pH control (maintain pH 4–6) to prevent precipitate occlusion by salts [7] [9].
Table 2: Acylation Optimization Parameters
Parameter | Optimal Condition | Effect on Reaction | Impurity Profile |
---|---|---|---|
Solvent | Anhydrous CH₃CN | Kobs = 0.18 min⁻¹M⁻¹ (vs. 0.06 in THF) | Hydrolyzed chloride: <1.5% |
Catalyst | 5 mol% DMAP | t < 1 h (vs. 12 h uncatalyzed) | Diacylated byproduct: <0.3% |
Temperature | 0–5°C (then 25°C) | Prevents exothermic decomposition | Polymerization products: undetected |
Scalable production demands adaptation of batch processes to continuous manufacturing, emphasizing purification efficiency:
Carboxylate Activation: Direct chlorination of 3-nitro-4-methylbenzoic acid using SOCl₂/AlCl₃ (mole ratio 1.2:0.05) at 85°C achieves 96% conversion in ≤2 h. In situ gas capture (SO₂, HCl) via alkaline scrubbing reduces environmental impact [9]. Continuous flow reactors enhance heat transfer during exothermic acyl chloride formation, enabling throughputs of >50 kg/h with consistent purity (99.8%) [9].
Crystallization & Isolation: Crude product is dissolved in warm ethanol/water (70:30), then acidified to pH 2–3 using HCl, inducing crystallization. Slow cooling (0.5°C/min) yields high-purity needles (>99.5% HPLC). Process analytical technology (PAT) monitors crystal size distribution (target D90 = 150 μm) to ensure uniform filtration [7] [9]. Centrifugation with solvent displacement (ethanol → MTBE) reduces residual DMF to <500 ppm ICH Q3C limits [10].
Economic & Green Metrics: Solvent recovery (ethanol, acetonitrile) via distillation achieves ≥95% reuse. Catalytic metal residues (e.g., from reduction steps) are controlled to <10 ppm using chelating resins [1]. E-factor analysis shows waste reduction from 58 kg/kg (batch) to 12 kg/kg (continuous) due to integrated quench-recycle loops [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1